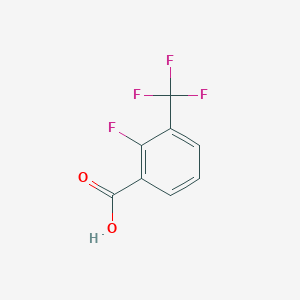

2-Fluoro-3-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEAMDNSCPPPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333769 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115029-22-6 | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-(trifluoromethyl)benzoic acid CAS number and properties

CAS Number: 115029-22-6

Executive Summary

This technical guide provides a comprehensive overview of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, safety information, and a representative synthetic protocol. Due to its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, this compound serves as a valuable building block for introducing these moieties into larger, biologically active molecules. The presence of these fluorine-containing groups can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Its key physical and chemical properties are summarized in the tables below.

Identification

| Identifier | Value |

| CAS Number | 115029-22-6 |

| Molecular Formula | C₈H₄F₄O₂ |

| Synonyms | α,α,α,2-Tetrafluoro-m-toluic acid, 3-Trifluoromethyl-2-fluorobenzoic acid |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 208.11 g/mol | [2] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 126-128 °C | [2] |

| Boiling Point | 249.6 °C | [2] |

| Density | 1.489 g/cm³ | [2] |

| Flash Point | 104.7 °C | [2] |

Spectroscopic Data

Applications in Research and Development

This compound is a crucial intermediate in organic synthesis, particularly for the development of new therapeutic agents and crop protection agents. The electron-withdrawing nature of the fluorine and trifluoromethyl groups enhances the reactivity and biological activity of the resulting products.[2] Its applications include:

-

Pharmaceutical Synthesis: It is used as a building block in the synthesis of active pharmaceutical ingredients (APIs). The fluorinated moieties can improve the metabolic stability and binding affinity of drug candidates.

-

Agrochemical Synthesis: This compound is utilized in the preparation of advanced herbicides and fungicides.

Experimental Protocols

Representative Synthesis of this compound

The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(trifluoromethyl)benzoic acid, which can be adapted for the synthesis of the title compound. This protocol is based on the hydrolysis of a benzotrichloride precursor.

Disclaimer: This is an adapted protocol and may require optimization for the synthesis of this compound.

Reaction Scheme:

A representative synthesis workflow.

Materials:

-

2-Fluoro-3-(trichloromethyl)toluene

-

Sulfuric acid (concentrated)

-

Water

-

Toluene

-

Sodium hydroxide solution

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, and condenser, add 2-Fluoro-3-(trichloromethyl)toluene and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 120-130°C.

-

Slowly add water to the reaction mixture over a period of 2-3 hours, maintaining the temperature. The addition of water will lead to the evolution of hydrogen chloride gas, which should be safely scrubbed.

-

After the addition of water is complete, continue to stir the mixture at the same temperature for an additional 4-6 hours until the reaction is complete (monitored by GC or TLC).

-

Cool the reaction mixture to room temperature.

-

Add toluene to the mixture and stir.

-

Wash the organic layer with water to remove any remaining acid.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers and extract the product into an aqueous sodium hydroxide solution.

-

Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

Biological Activity and Signaling Pathways

There is currently no direct evidence in the public domain detailing the involvement of this compound in specific biological signaling pathways. Its significance lies in its role as a synthetic intermediate for creating more complex molecules with potential biological activities. The biological effects of its derivatives would depend on the final molecular structure.

Ordering and Availability

This compound is commercially available from various chemical suppliers. Purity levels are typically greater than 98%.

General workflow from starting materials to final products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of C8H4F4O2 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C8H4F4O2 encompasses a class of fluorinated aromatic dicarboxylic acids, with tetrafluoroterephthalic acid and tetrafluorophthalic acid being prominent isomers. These compounds serve as crucial building blocks in materials science, organic synthesis, and pharmaceutical development. Their highly fluorinated nature imparts unique chemical and physical properties, including enhanced thermal stability and chemical resistance. This guide provides a comprehensive overview of the key physical and chemical characteristics of these isomers, detailed experimental protocols for their determination, and a visualization of their synthetic pathways and applications.

Isomers of C8H4F4O2

The primary isomers of C8H4F4O2 are derivatives of benzene dicarboxylic acid, where four hydrogen atoms on the benzene ring are substituted with fluorine atoms. The positions of the carboxylic acid groups and fluorine atoms give rise to different isomers. The two most common isomers are:

-

2,3,5,6-Tetrafluoroterephthalic acid (CAS: 652-36-8): In this isomer, the two carboxylic acid groups are in the para (1,4) positions on the benzene ring.

-

3,4,5,6-Tetrafluorophthalic acid (CAS: 652-03-9): Here, the carboxylic acid groups are in the ortho (1,2) positions.

Physical and Chemical Properties

The physicochemical properties of these isomers are summarized in the tables below. These properties are critical for understanding their behavior in various applications, from reaction kinetics to formulation in drug delivery systems.

Table 1: Physical Properties of C8H4F4O2 Isomers

| Property | 2,3,5,6-Tetrafluoroterephthalic Acid | 3,4,5,6-Tetrafluorophthalic Acid |

| Molecular Formula | C8H2F4O4 | C8H2F4O4 |

| Molecular Weight | 238.09 g/mol | 238.09 g/mol [1] |

| Melting Point | 275-277 °C (decomposes)[2][3][4] | 152-154 °C[5][6] |

| Boiling Point (Calculated) | 723.20 K[7] | Not available |

| Density (Predicted) | 1.812 ± 0.06 g/cm³[2] | Not available |

| Appearance | White crystalline powder[8] | White crystals |

Table 2: Chemical and Computed Properties of C8H4F4O2 Isomers

| Property | 2,3,5,6-Tetrafluoroterephthalic Acid | 3,4,5,6-Tetrafluorophthalic Acid |

| CAS Number | 652-36-8[3] | 652-03-9[1] |

| IUPAC Name | 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylic acid[9] | 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylic acid[1] |

| LogP (Octanol/Water Partition Coefficient) | 1.639 (Crippen Calculated)[7] | Not available |

| Water Solubility (log10WS in mol/L) | -2.92 (Crippen Calculated)[7] | Not available |

| pKa | Not available | Not available |

| Synonyms | Tetrafluoroterephthalic acid, 1,4-Benzenedicarboxylic acid, 2,3,5,6-tetrafluoro-[7][9] | Tetrafluorophthalic acid, 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrafluoro-[1][10] |

Experimental Protocols

Accurate determination of the physicochemical properties is essential for the reliable application of these compounds. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline C8H4F4O2 isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) is used. The capillary tube is placed in the apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[1][11]

-

Purity Check: A sharp melting range (typically 0.5-1 °C) indicates a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Boiling Point Determination

For compounds that do not decompose at their boiling point, this property can be determined experimentally.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube. The setup is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[2][9]

-

Heating and Observation: The apparatus is heated slowly. As the liquid heats up, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Temperature Reading: The heat is removed once a steady stream of bubbles emerges. As the liquid cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point of the substance.[12]

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) are used.

-

Procedure: A small, measured amount of the C8H4F4O2 isomer (e.g., 25 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.75 mL).

-

Observation: The mixture is vigorously shaken. The compound is classified as soluble if it completely dissolves. If the compound is insoluble in water but dissolves in 5% NaOH, it indicates the presence of an acidic functional group, which is expected for these dicarboxylic acids.[10][13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the C8H4F4O2 isomer is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). A pH meter is used to monitor the pH of the solution as the base is added incrementally.[14][15][16]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point(s). For a dicarboxylic acid, two equivalence points and two corresponding pKa values are expected.[14]

Synthesis and Applications

The isomers of C8H4F4O2 are synthesized through various organic reactions and have found applications in diverse fields.

An optimized synthesis for 2,3,5,6-tetrafluoroterephthalic acid involves the reaction of 1,2,4,5-tetrafluorobenzene with n-butyllithium followed by carbonation with CO2, achieving high yields.[7] Similarly, 3,4,5,6-tetrafluorophthalic acid can be synthesized from tetrafluorophthalic anhydride.[17]

These compounds are valuable precursors in the synthesis of:

-

High-Performance Polymers: Their incorporation into polymer backbones enhances thermal stability and chemical resistance.[18]

-

Fluorescent Dyes and Optical Materials: They serve as building blocks for various dyes used in biological imaging and analytical chemistry.[8]

-

Pharmaceuticals: They are used as intermediates in the synthesis of active pharmaceutical ingredients, including anti-inflammatory drugs and fluoroquinolone antibacterials.[19][20]

Visualizations

The following diagrams illustrate the synthetic pathway for 2,3,5,6-tetrafluoroterephthalic acid and its role as a versatile building block in various applications.

Caption: Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Tetrafluoroterephthalic acid | 652-36-8 [chemicalbook.com]

- 4. Tetrafluoroterephthalic acid 97 652-36-8 [sigmaaldrich.com]

- 5. byjus.com [byjus.com]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. web.williams.edu [web.williams.edu]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]

- 18. What are the Applications of Tetrafluorophthalic Acid in Industry? - Knowledge [allgreenchems.com]

- 19. chemimpex.com [chemimpex.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Identifiers

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical reactivity and physical properties.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 115029-22-6[1] |

| Molecular Formula | C₈H₄F₄O₂[1] |

| SMILES | FC1=C(C(=CC=C1)C(F)(F)F)C(=O)O |

| InChI | InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11,12)/h1-3H,(H,13,14) |

| InChIKey | XVEAMDNSCPPPCP-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 125-129 °C | [1] |

| Boiling Point | 249.6 °C (predicted) | |

| Density | 1.489 g/cm³ (predicted) | |

| Purity | Typically >98% | [1] |

Synthesis Protocols

Proposed Synthesis via Oxidation of 2-Fluoro-3-(trifluoromethyl)toluene

This method involves the oxidation of the methyl group of 2-Fluoro-3-(trifluoromethyl)toluene to a carboxylic acid using a strong oxidizing agent.

Reaction Scheme:

Caption: Oxidation of 2-Fluoro-3-(trifluoromethyl)toluene.

Experimental Protocol (Plausible):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 2-Fluoro-3-(trifluoromethyl)toluene (1 equivalent) in a suitable solvent such as a mixture of pyridine and water.

-

Oxidation: Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (excess, e.g., 3-4 equivalents), portion-wise to the stirred solution. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

-

Acidification: Combine the filtrate and washings, and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2. This will precipitate the crude this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.

Proposed Synthesis via Grignard Reaction

This alternative synthesis involves the formation of a Grignard reagent from 1-bromo-2-fluoro-3-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.

Reaction Scheme:

Caption: Synthesis via Grignard reagent carboxylation.

Experimental Protocol (Plausible):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equivalents) and a small crystal of iodine. Add a solution of 1-bromo-2-fluoro-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the rate of addition.

-

Carboxylation: After the formation of the Grignard reagent is complete (disappearance of magnesium), cool the reaction mixture in an ice-salt bath. Cautiously add crushed dry ice (solid CO₂) in excess.

-

Work-up and Acidification: Allow the mixture to warm to room temperature and then quench by the slow addition of dilute hydrochloric acid.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Spectroscopic Data (Predicted)

Detailed, experimentally verified spectroscopic data for this compound is not widely available. The following tables provide predicted data based on the analysis of its chemical structure and comparison with similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.

Table 3: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.1-8.2 | d | ~8.0 | H-6 |

| ~7.6-7.7 | t | ~7.8 | H-5 |

| ~7.3-7.4 | t | ~7.8 | H-4 |

| ~10-12 | br s | - | COOH |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168-170 | C=O |

| ~160-163 (d, ¹JCF) | C-F |

| ~135-137 | C-H |

| ~130-132 | C-H |

| ~125-127 (q, ¹JCF) | CF₃ |

| ~122-124 (q, ²JCCF) | C-CF₃ |

| ~118-120 (d, ²JCCF) | C-COOH |

| ~115-117 | C-H |

Note: The signals for the carbons attached to fluorine will appear as doublets (d) and the trifluoromethyl carbon and the carbon attached to it will appear as quartets (q) due to C-F coupling.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1200-1350 | Strong | C-F stretch (trifluoromethyl group) |

| 1100-1200 | Strong | C-F stretch (aryl fluoride) |

| 1210-1320 | Medium | C-O stretch (carboxylic acid) |

| 920 | Medium, Broad | O-H bend (carboxylic acid dimer) |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Data (EI)

| m/z | Interpretation |

| 208 | [M]⁺, Molecular ion |

| 189 | [M - F]⁺ or [M - OH - H]⁺ |

| 163 | [M - COOH]⁺ |

| 139 | [M - CF₃]⁺ |

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance the pharmacological properties of drug candidates.

-

Improved Metabolic Stability: The trifluoromethyl group can block sites of metabolic oxidation, increasing the in vivo half-life of a drug.

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, improving binding affinity and potency.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Logical Workflow for Application in Drug Discovery:

Caption: Use in drug discovery workflow.

This compound serves as a key starting material for the synthesis of a wide range of biologically active molecules, including anti-inflammatory agents, central nervous system drugs, and agrochemicals such as herbicides and fungicides. Its unique electronic properties make it an important tool for fine-tuning the efficacy and safety profiles of new chemical entities.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, finding application in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group ortho and meta to a carboxylic acid respectively, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors. Two primary routes are explored: a multi-step synthesis commencing from o-methylphenol and a more direct approach via directed ortho-lithiation of 1-fluoro-2-(trifluoromethyl)benzene.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the target molecule and its important precursors is provided below for easy reference.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| This compound | 115029-22-6 | C₈H₄F₄O₂ | 208.11 | 126-128[2] | 249.6[2] | 1.489[2] |

| 2-Fluoro-3-nitrotoluene | 437-86-5 | C₇H₆FNO₂ | 155.13 | 19[3] | 111 (12 mmHg)[3] | 1.28[3] |

| 2-Fluoro-3-aminotoluene | 1978-33-2 | C₇H₈FN | 125.15 | - | 87 (12 mmHg)[4] | 1.11[4] |

| 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 | C₇H₅F₄N | 179.11 | - | 189 | 1.39 |

| 1-Fluoro-2-(trifluoromethyl)benzene | 392-85-8 | C₇H₄F₄ | 164.10 | -78[5] | 115-117[5] | 1.304[5] |

Synthesis Pathway 1: Multi-step Synthesis from o-Methylphenol

This pathway involves a sequence of classical aromatic transformations to construct the target molecule. While lengthy, it utilizes readily available starting materials and well-established reactions.

Caption: Multi-step synthesis of this compound.

Experimental Protocols for Pathway 1

Step 1: Nitration of o-Methylphenol to 2-Methyl-6-nitrophenol

-

Procedure: In a flask equipped with a stirrer and a dropping funnel, a mixture of nitric acid and sulfuric acid is prepared and cooled in an ice bath. o-Methylphenol is then added dropwise while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred for a few hours and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water, and recrystallized to yield 2-methyl-6-nitrophenol.

Step 2: Chlorination of 2-Methyl-6-nitrophenol to 2-Chloro-3-nitrotoluene

-

Procedure: 2-Methyl-6-nitrophenol is reacted with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent under reflux. After completion, the excess chlorinating agent is removed by distillation, and the crude product is purified by vacuum distillation or chromatography.

Step 3: Fluorination of 2-Chloro-3-nitrotoluene to 2-Fluoro-3-nitrotoluene

-

Procedure: This nucleophilic aromatic substitution is carried out by heating 2-chloro-3-nitrotoluene with a fluoride source, such as potassium fluoride, in a high-boiling polar aprotic solvent like dimethylformamide or sulfolane. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate. The reaction mixture is heated for several hours, then cooled, and the product is isolated by extraction and purified by distillation.

Step 4: Oxidation of 2-Fluoro-3-nitrotoluene to 2-Fluoro-3-nitrobenzoic acid

-

Procedure: 2-Fluoro-3-nitrotoluene is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate in an aqueous alkaline solution. The reaction mixture is heated under reflux until the purple color of the permanganate disappears. The mixture is then cooled and filtered to remove manganese dioxide. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product, which is then filtered, washed, and dried.

Step 5: Reduction of 2-Fluoro-3-nitrobenzoic acid to 2-Fluoro-3-aminobenzoic acid

-

Procedure: The nitro group is reduced to an amine by catalytic hydrogenation. 2-Fluoro-3-nitrobenzoic acid is dissolved in a suitable solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically balloon pressure or in a Parr hydrogenator) until the uptake of hydrogen ceases. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-fluoro-3-aminobenzoic acid.

Step 6: Sandmeyer Trifluoromethylation of 2-Fluoro-3-aminobenzoic acid

-

Procedure: This step introduces the trifluoromethyl group. In a one-pot procedure, 2-fluoro-3-aminobenzoic acid is dissolved in an organic solvent like acetonitrile.[5] tert-Butyl nitrite is added, followed by a trifluoromethyl source such as trimethyl(trifluoromethyl)silane (TMSCF₃) and a copper(I) catalyst (e.g., CuI).[2][5] The reaction is stirred at room temperature or slightly elevated temperatures. After completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography or recrystallization.

Synthesis Pathway 2: Directed Ortho-lithiation

This pathway offers a more convergent and potentially higher-yielding route to the target molecule, leveraging the directing effect of the fluorine atom in a lithiation reaction.

Caption: Synthesis via directed ortho-lithiation.

Experimental Protocol for Pathway 2

Step 1 & 2: Directed Ortho-lithiation and Carboxylation

-

Procedure: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), a solution of 1-fluoro-2-(trifluoromethyl)benzene and N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A solution of sec-butyllithium (s-BuLi) in cyclohexane is then added dropwise, and the mixture is stirred at this temperature for a few hours to facilitate the ortho-lithiation. Gaseous carbon dioxide (from dry ice or a cylinder) is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature, and then quenched with water. The aqueous layer is separated, washed with an organic solvent (e.g., ether), and then acidified with concentrated HCl. The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary

While specific yield and reaction condition data for the synthesis of this compound is not extensively published, the following table provides typical ranges based on analogous reactions reported in the literature.

| Reaction Step (Pathway 1) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Nitration | HNO₃, H₂SO₄ | - | 0-10 | 2-4 | 70-85 |

| Chlorination | SOCl₂ or PCl₅ | Inert Solvent | Reflux | 3-6 | 65-80 |

| Fluorination | KF, PTC | DMF or Sulfolane | 150-200 | 8-16 | 50-70 |

| Oxidation | KMnO₄, NaOH(aq) | Water | Reflux | 4-8 | 60-75 |

| Reduction | H₂, Pd/C | Ethanol | 25 | 2-6 | 85-95 |

| Sandmeyer Trifluoromethylation | t-BuONO, TMSCF₃, CuI | Acetonitrile | 25-50 | 4-12 | 40-60 |

| Reaction Step (Pathway 2) | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Ortho-lithiation & Carboxylation | s-BuLi, TMEDA, CO₂ | THF | -78 to 25 | 3-5 | 60-80 |

Conclusion

This guide has outlined two viable synthetic pathways for the preparation of this compound. The multi-step approach from o-methylphenol offers a classic, albeit longer, route using fundamental organic reactions. In contrast, the directed ortho-lithiation pathway presents a more elegant and direct method, which may be preferable for its efficiency. The choice of synthesis will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided experimental protocols and data serve as a solid foundation for the successful synthesis of this important fluorinated building block.

References

- 1. 2-Fluoro-3-(trifluoromethyl)aniline | 123973-25-1 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Fluoro-2-(Trifluoromethyl)Benzene Manufacturer & Supplier China | CAS 552-13-0 | Properties, Safety, Price, Applications [fluorobenzene.ltd]

A Comprehensive Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid (α,α,α,2-Tetrafluoro-m-toluic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-3-(trifluoromethyl)benzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. This document covers its chemical synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and its role in the synthesis of prominent commercial products, including their mechanisms of action and associated signaling pathways.

Chemical Identity and Properties

This compound is a fluorinated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

Synonyms:

-

α,α,α,2-Tetrafluoro-m-toluic Acid[1]

-

3-Trifluoromethyl-2-fluorobenzoic acid[1]

-

2-Fluoro-3-trifluoromethylbenzoic acid[1]

Physicochemical Data:

| Property | Value | Reference |

| CAS Number | 115029-22-6 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | 249.6 °C | [1] |

| Density | 1.489 g/cm³ | [1] |

| Flash Point | 104.7 °C | [1] |

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on common organic synthesis methodologies for analogous compounds. This protocol describes the oxidation of 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Reaction Scheme:

Materials:

-

2-Fluoro-3-(trifluoromethyl)benzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide.

-

Oxidation: While stirring, slowly add a solution of potassium permanganate (1.5 equivalents) in deionized water to the reaction mixture. The addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the excess potassium permanganate by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

-

Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with a small amount of deionized water.

-

Acidification: Transfer the filtrate to a separatory funnel and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

Applications in Synthesis

This compound is a crucial intermediate in the synthesis of high-value commercial products, notably in the agrochemical and pharmaceutical sectors.

Synthesis of Fluopyram

This benzoic acid derivative is a key building block for the synthesis of fluopyram, a broad-spectrum fungicide and nematicide.

Experimental Workflow for Fluopyram Synthesis:

The synthesis of fluopyram involves the amide coupling of this compound with a specific amine precursor.

Signaling Pathway of Fluopyram:

Fluopyram functions by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (Complex II) of fungi and nematodes. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing cell death.

Synthesis of Celecoxib Analogues

While not a direct precursor to celecoxib itself, this compound is a valuable starting material for the synthesis of various celecoxib analogues and other non-steroidal anti-inflammatory drugs (NSAIDs) due to the presence of the trifluoromethylphenyl moiety.

Signaling Pathway of Celecoxib:

Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, celecoxib reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1.

Recent research also suggests that celecoxib may have COX-2-independent mechanisms of action, including effects on cell cycle regulation and apoptosis, which are of interest in cancer research.

Conclusion

This compound is a highly functionalized and versatile building block in modern organic synthesis. Its unique electronic properties, conferred by the fluoro and trifluoromethyl substituents, make it an essential intermediate in the production of advanced agrochemicals and pharmaceuticals. A thorough understanding of its synthesis and the mechanisms of action of its derivatives is critical for researchers and professionals in the fields of drug discovery and development.

References

Spectroscopic Analysis of 2-Fluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide combines predicted data with analysis of closely related analogs to offer a robust spectroscopic profile. It is intended to support research, development, and quality control activities where this compound is of interest.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | m | - | Ar-H |

| ~7.6 - 7.8 | m | - | Ar-H |

| ~7.3 - 7.5 | m | - | Ar-H |

| >10 | br s | - | -COOH |

Note: The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~160 (d) | C-F |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~128 (q) | C-CF₃ |

| ~125 | Ar-C |

| ~120 (q) | CF₃ |

| ~118 (d) | Ar-C |

Note: 'd' denotes a doublet due to C-F coupling, and 'q' denotes a quartet due to C-CF₃ coupling.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 | s | -CF₃ |

| ~ -115 | m | Ar-F |

Note: Chemical shifts are referenced to CFCl₃.

Table 4: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1700-1720 | Strong | C=O stretch (Carboxylic acid) |

| 1200-1350 | Strong | C-F stretch (CF₃) |

| 1100-1200 | Strong | C-F stretch (Ar-F) |

| 1600, 1475 | Medium | C=C stretch (Aromatic ring) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to elucidate the molecular structure.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent can affect the chemical shift of the acidic proton.[1]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

¹⁹F NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-256.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover both Ar-F and CF₃ signals (e.g., +50 to -200 ppm).

-

Reference: An external reference of CFCl₃ (0 ppm) or an internal reference can be used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method): [2][3]

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to scanning the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. eng.uc.edu [eng.uc.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

Crystal Structure Analysis of Halogenated Benzoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids are a class of organic compounds that are not only pivotal as precursors in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes, but also serve as fundamental models in the study of crystal engineering and supramolecular chemistry. The nature and position of the halogen substituent (Fluorine, Chlorine, Bromine, or Iodine) on the benzene ring profoundly influence the molecule's electronic properties, acidity, and, critically, its solid-state architecture. Understanding the crystal structure of these compounds is paramount for controlling their physicochemical properties, such as solubility, melting point, and stability, which are crucial for drug development and materials science.

This technical guide provides an in-depth analysis of the crystal structures of various halogenated benzoic acids. It summarizes key crystallographic data, details the experimental protocols for structure determination, and illustrates the primary intermolecular interactions that govern their crystal packing.

Data Presentation: Crystallographic Parameters of Halogenated Benzoic Acids

The following tables summarize the crystallographic data for a selection of ortho-, meta-, and para-substituted halogenated benzoic acids, allowing for a comparative analysis of their solid-state structures. A predominant feature across these structures is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid moieties.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Chloro Derivatives | |||||||||||

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | Monoclinic | P2₁/c | 13.91(2) | 3.860(5) | 12.87(2) | 90 | 100.1(2) | 90 | 4 | [CCDC 694059] |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | Monoclinic | P2₁/c | 13.91(2) | 3.860(5) | 12.87(2) | 90 | 100.1(2) | 90 | 4 | [CCDC 217883] |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | Triclinic | P-1 | 7.641(3) | 7.910(3) | 6.551(3) | 105.79(3) | 108.31(3) | 71.30(3) | 2 | [CCDC 280795] |

| Bromo Derivatives | |||||||||||

| 2-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | C2/c | 14.7955(4) | 3.9906(2) | 22.9240(8) | 90 | 96.906(3) | 90 | 8 | [1] |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | Monoclinic | P2₁/n | 6.220(5) | 4.7064(4) | 25.149(2) | 90 | 92.283(4) | 90 | 4 | [CCDC 1446325] |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | Triclinic | P-1 | 7.744(3) | 7.848(3) | 6.643(3) | 105.21(3) | 108.34(3) | 71.95(3) | 2 | [CCDC 211326] |

| Iodo Derivatives | |||||||||||

| 2-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/c | 15.003(3) | 4.098(1) | 13.529(3) | 90 | 110.65(3) | 90 | 4 | [CCDC 179601] |

| 3-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/c | 6.220(3) | 4.689(2) | 26.67(1) | 90 | 101.80(3) | 90 | 4 | [CCDC 7202408] |

| 4-Iodobenzoic Acid | C₇H₅IO₂ | Monoclinic | P2₁/n | 10.321(2) | 4.801(1) | 16.035(3) | 90 | 90.87(3) | 90 | 4 | [2] |

Note: Crystallographic data can vary slightly between different studies due to experimental conditions such as temperature.

Key Intermolecular Interactions

The crystal packing of halogenated benzoic acids is primarily governed by a combination of strong hydrogen bonds and other weaker, yet structurally significant, non-covalent interactions.

Hydrogen-Bonded Dimers

A nearly universal structural motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds.[3] This robust supramolecular synthon links the carboxylic acid groups of two adjacent molecules, creating a stable eight-membered ring.[4] This dimerization is a strong driving force in the crystallization of these compounds.[5]

Halogen Bonding and Other Interactions

Beyond the dominant hydrogen bonding, halogen bonds (X···O, X···X) and π–π stacking interactions play a crucial role in dictating the three-dimensional arrangement of the hydrogen-bonded dimers.[6][7] A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species.[7] The strength and directionality of these interactions depend on the identity of the halogen (I > Br > Cl) and its position on the aromatic ring.[8] For instance, in the crystal structure of 4-iodobenzoic acid, van der Waals forces between iodine atoms of adjacent dimers contribute to the overall packing.[9] In 2-bromobenzoic acid, neighboring dimers are linked by weak C-H···O hydrogen bonds, and these tapes of dimers interact via slipped parallel π–π interactions.[10]

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a halogenated benzoic acid typically follows the standardized workflow of single-crystal X-ray diffraction.

References

- 1. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. testbook.com [testbook.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Safety, handling, and MSDS for 2-Fluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS RN: 115029-22-6). The information is intended to support laboratory safety protocols and ensure the proper management of this chemical in a research and development setting.

Chemical Identification and Properties

This compound is a fluorinated aromatic carboxylic acid. Its unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α,α,α,2-Tetrafluoro-m-toluic acid[1] |

| CAS Number | 115029-22-6[1] |

| Molecular Formula | C8H4F4O2[1] |

| Molecular Weight | 208.11 g/mol [2] |

| Appearance | Off-white to white crystalline powder[1] |

| Physical and Chemical Properties | Value | Reference |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | 249.6 °C | [1] |

| Density | 1.489 g/cm³ | [1] |

| Flash Point | 104.7 °C | [1] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield that meets government standards such as EN166 (EU).

-

Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.

-

Skin and Body Protection: Wear impervious clothing, such as a lab coat, and ensure that skin is not exposed.

-

Respiratory Protection: For operations that may generate dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges is recommended as a backup to engineering controls.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.

-

Ensure that eyewash stations and safety showers are close to the workstation location.[4]

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Review the MSDS and this guide.

-

Dispensing:

-

If the chemical is in a powdered form, carefully scoop the required amount, avoiding the generation of dust.

-

Use a static-free spatula and weighing vessel.

-

-

In Use:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of dust.

-

Keep the container tightly closed when not in use.

-

-

Cleaning:

-

Clean up any spills immediately, following the procedures outlined in Section 5.

-

Wash hands and any exposed skin thoroughly after handling.

-

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In the event of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

Personal Precautions

-

Evacuate personnel from the immediate area.

-

Wear appropriate PPE as described in Section 3.1.

-

Avoid breathing dust.

-

Ensure adequate ventilation.

Environmental Precautions

-

Prevent the chemical from entering drains, sewers, or waterways.

Methods for Cleaning Up

-

Containment: For small spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and then wipe dry.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

// Styling A [fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [color="#5F6368"]; }

References

Phenylboronic Acid: A Versatile Intermediate for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Phenylboronic acid has emerged as a cornerstone in modern organic synthesis, offering a unique combination of stability, reactivity, and functional group tolerance. Its versatility as a synthetic intermediate has propelled advancements across numerous scientific disciplines, most notably in pharmaceutical development, materials science, and the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the core applications of phenylboronic acid, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

Core Applications in Organic Synthesis

Phenylboronic acid's primary utility lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction has become an indispensable tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[1] The stability and ease of handling of phenylboronic acid, compared to other organometallic reagents, make it an ideal choice for a wide range of synthetic applications.

Beyond the Suzuki-Miyaura coupling, phenylboronic acid and its derivatives are involved in a variety of other important transformations, including:

-

Chan-Lam Coupling: Formation of carbon-heteroatom bonds, such as C-N and C-O bonds.[2]

-

Heck-type Reactions: Coupling with alkenes and alkynes.[1]

-

Petasis Reaction: A multicomponent reaction for the synthesis of α-amino acids.

-

Asymmetric Synthesis: Serving as a chiral auxiliary or directing group.

The ability of phenylboronic acids to reversibly form esters with diols has also led to their extensive use in the development of sensors, drug delivery systems, and self-healing materials.[1]

Data Presentation: Suzuki-Miyaura Coupling of Phenylboronic Acid

The efficiency of the Suzuki-Miyaura coupling is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, the base, and the solvent system. The following tables summarize representative quantitative data for the coupling of phenylboronic acid with various aryl halides under different reaction conditions.

Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling with Phenylboronic Acid

| Aryl Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 |

| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 4 | 92 |

| Chlorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 18 | 85 |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | DMF | 1 | 98 |

| 4-Bromoanisole | Pd/C | K₃PO₄ | H₂O | 6 | 90 |

| 4-Chloroanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 24 | 78 |

Data compiled from various sources, specific conditions may vary.

Table 2: Effect of Catalyst and Ligand on the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Time (h) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 12 | 88 |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 8 | 95 |

| PdCl₂(dppf) | None | Cs₂CO₃ | 1,4-Dioxane/H₂O | 16 | 93 |

| Pd/C | None | Na₂CO₃ | EtOH/H₂O | 10 | 85 |

This table illustrates the impact of different palladium sources and phosphine ligands on reaction efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments involving phenylboronic acid.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a typical Suzuki-Miyaura coupling reaction between an aryl halide and phenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Add the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.

-

Add the degassed solvent mixture to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of Phenylboronic Acid from Phenylmagnesium Bromide

This protocol outlines a common laboratory synthesis of phenylboronic acid.

Materials:

-

Bromobenzene (10.0 mmol)

-

Magnesium turnings (12.0 mmol)

-

Anhydrous diethyl ether or THF (30 mL)

-

Trimethyl borate (15.0 mmol)

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Place the magnesium turnings in a dry round-bottom flask under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Add the trimethyl borate dropwise to the cold Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of hexane and ethyl acetate) to yield pure phenylboronic acid.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows involving phenylboronic acid.

This workflow illustrates a convergent synthesis of the antihypertensive drug Losartan, where a key step involves a Suzuki-Miyaura coupling reaction with a phenylboronic acid derivative.[3][4][5][6][7] This multi-step synthesis highlights the strategic importance of phenylboronic acid as a versatile intermediate in the construction of complex pharmaceutical agents.

References

- 1. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 2. jnsparrowchemical.com [jnsparrowchemical.com]

- 3. Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN101475564B - Novel preparation of losartan potassium - Google Patents [patents.google.com]

- 6. moodle2.units.it [moodle2.units.it]

- 7. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a paramount achievement in medicinal chemistry. Its unique electronic and physicochemical properties have proven instrumental in optimizing the efficacy, metabolic stability, and pharmacokinetic profiles of numerous drug candidates, leading to the development of blockbuster therapeutics. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Impact of Trifluoromethylation

The introduction of a trifluoromethyl group profoundly alters the electronic and physical properties of a molecule. These changes are central to its utility in drug design and can be quantified to predict the impact on a drug candidate's behavior.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that significantly influences a molecule's ability to cross biological membranes.[1][2] This increased lipophilicity can enhance absorption and distribution within the body.[1] The Hansch lipophilicity parameter (π) for the trifluoromethyl group is +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[1] However, the impact of trifluorination on lipophilicity is context-dependent; for instance, trifluorination at the α-position of aliphatic alcohols strongly enhances lipophilicity, while this effect diminishes at more distant positions.[3]

| Compound | logP | Notes |

| Aniline | 0.90 | Parent compound. |

| 3-(Trifluoromethyl)aniline | 2.91 | The CF₃ group significantly increases lipophilicity. |

Table 1: Comparative logP values of Aniline and its trifluoromethylated analog.[4][5]

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[6][7] By replacing a metabolically labile methyl group with a trifluoromethyl group, medicinal chemists can effectively block a key site of metabolism, leading to a longer drug half-life and improved bioavailability.[6][7]

| Parameter | Drug without -CF₃ (e.g., with -CH₃) | Drug with -CF₃ | Rationale |

| In Vitro Half-life (t½) | Shorter | Longer | The C-F bond's strength resists enzymatic cleavage, slowing down metabolism. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced metabolism by liver enzymes leads to a lower intrinsic clearance rate. |

| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary metabolic site limits the formation of downstream metabolites. |

Table 2: Expected outcomes on metabolic stability with the introduction of a trifluoromethyl group.[6]

Electronic Effects and pKa Modification

The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent.[1] This electronic perturbation can significantly influence the acidity or basicity (pKa) of nearby functional groups. For example, trifluoromethyl-substituted compounds are often stronger acids, as seen in trifluoroacetic acid, which is about 34,000 times more acidic than acetic acid. Conversely, the CF₃ group lowers the basicity of compounds like trifluoroethanol.[1] This modulation of pKa can be critical for optimizing drug-receptor interactions and solubility.

| Compound | pKa |

| Aniline | 4.58 |

| 3-(Trifluoromethyl)aniline | 3.54 |

| 2-Nitroaniline | -0.29 |

| 4-Nitroaniline | 1.02 |

| 2-Chloroaniline | 2.64 |

| 4-Chloroaniline | 3.98 |

| 2-Methylaniline | 4.39 |

| 4-Methylaniline | 5.12 |

Table 3: Comparative pKa values of substituted anilines, demonstrating the electron-withdrawing effect of the trifluoromethyl group.[2][4]

Role in Drug-Target Interactions and Biological Activity

The unique steric and electronic properties of the trifluoromethyl group can lead to enhanced binding affinity and potency of drug candidates.

Bioisosterism

The trifluoromethyl group is often employed as a bioisostere for methyl (-CH₃) and chloro (-Cl) groups.[1] While sterically larger than a methyl group, its electronic properties are vastly different, offering a way to probe and modify interactions within a binding pocket.[1]

Case Studies: Celecoxib and Fluoxetine

Celecoxib (Celebrex) , a selective COX-2 inhibitor, features a trifluoromethyl group that is crucial for its activity.[8][9] The CF₃ group contributes to the molecule's binding affinity and selectivity for the COX-2 enzyme.[10][11]

Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI), contains a trifluoromethyl group on its phenoxy ring.[12][13] This group is vital for its pharmacological activity, influencing its binding to the serotonin transporter and its overall pharmacokinetic profile.[13]

| Drug Analog | Target | IC₅₀ (µM) | Ki (µM) |

| Trifluoromethylated Isoxazole (TTI-4) | MCF-7 (Breast Cancer Cell Line) | 2.63 | - |

| Trifluoromethyl Ketone Inhibitor | SARS-CoV 3CL Protease | 0.8 (at 4h) | 0.3 (at 4h) |

| Trifluoromethylated Pyrazolopyrimidine (9) | Pim1 Kinase | 0.042 | - |

Table 4: Examples of IC₅₀ and Ki values for trifluoromethyl-containing enzyme inhibitors.[14][15][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the role of trifluoromethylated drugs.

Signaling Pathways

Caption: Simplified signaling pathway of Celecoxib's anti-inflammatory action.

Caption: Mechanism of action of Fluoxetine at the synaptic cleft.

Experimental Workflows

Caption: General workflow for kinase inhibitor drug discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery and development.

Determination of logP (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Prepare a stock solution of the test compound in either n-octanol or water.

-

Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

-

Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.

-

Allow the vial to stand for a sufficient time for the two phases to separate. Centrifugation can be used to expedite separation.

-

Carefully collect an aliquot from both the n-octanol and the aqueous layers.

-

Analyze the concentration of the test compound in each aliquot using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Materials:

-

Test compound

-

Liver microsomes (human or other species)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator/shaker (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of the test compound in the assay buffer.

-

In a 96-well plate, add the liver microsome suspension to the appropriate wells.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding the quenching solution.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.[6][11][19]

Determination of IC₅₀ and Ki for Enzyme Inhibitors

Objective: To determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Ki).

Materials:

-

Purified enzyme

-

Substrate (preferably chromogenic or fluorogenic)

-

Inhibitor stock solution

-

Assay buffer

-

96-well microplate

-

Microplate reader

Procedure for IC₅₀ Determination:

-

Prepare a serial dilution of the inhibitor.

-

In a 96-well plate, add the enzyme, inhibitor (at various concentrations), and assay buffer. A control with no inhibitor is also included.

-

Pre-incubate the enzyme and inhibitor for a specific time.

-

Initiate the reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[20][21][22]

Procedure for Ki Determination:

-

Determine the IC₅₀ at various substrate concentrations.

-

The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined by analyzing how the IC₅₀ value changes with substrate concentration.

-